CP-673451 - 804551-39-1

CP-673451

Catalog Number: EVT-7989927
CAS Number: 804551-39-1
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[2-[5-(2-methoxyethoxy)-1-benzimidazolyl]-8-quinolinyl]-4-piperidinamine is an aminoquinoline.
Overview

CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor, primarily targeting both PDGF receptor alpha and beta isoforms. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to suppress tumor growth and angiogenesis. The compound operates by inhibiting the autophosphorylation of the PDGF receptors, which are critical in various cellular processes including proliferation, survival, and migration of cancer cells .

Source

CP-673451 was developed as part of research initiatives aimed at identifying effective cancer treatments. It is commercially available from various suppliers, including Selleck Chemicals and APExBIO, and has been extensively studied in preclinical models to evaluate its efficacy against different types of tumors .

Classification

CP-673451 is classified as an antineoplastic agent and specifically as a tyrosine kinase inhibitor. Its mechanism of action involves the competitive inhibition of ATP binding to the PDGF receptors, which is essential for their activation and subsequent signaling cascades that promote tumorigenesis .

Synthesis Analysis

Methods

The synthesis of CP-673451 follows a series of well-defined chemical reactions as outlined in patent literature. The key steps involve the formation of the tosylate salt form, which enhances the compound's solubility and stability for biological assays. The synthesis process typically includes:

  1. Formation of Key Intermediates: Utilizing standard organic synthesis techniques to create necessary precursors.
  2. Salt Formation: Converting the base form into its tosylate salt to improve pharmacokinetic properties.
  3. Purification: Employing chromatographic techniques to isolate pure CP-673451 for further testing.

Technical Details

The synthetic pathway is detailed in PCT patent application WO 2001040217, which describes specific reagents and conditions necessary for each step. The final product is characterized by high purity levels suitable for biological studies .

Molecular Structure Analysis

Structure

The molecular structure of CP-673451 can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol

The compound features a complex arrangement that includes a sulfonamide moiety, which is pivotal for its interaction with the PDGF receptors.

Data

The structural data indicates that CP-673451 possesses specific functional groups that confer its selectivity towards PDGF receptors while minimizing off-target effects on other kinases .

Chemical Reactions Analysis

Reactions

CP-673451 primarily undergoes reactions associated with its interaction with PDGF receptors. The key reaction involves:

  1. Inhibition of Autophosphorylation: CP-673451 binds to the ATP-binding site of PDGFRs, preventing their phosphorylation by ATP.
  2. Downstream Signaling Modulation: This inhibition leads to reduced activation of downstream signaling pathways such as Akt and ERK, which are crucial for cell survival and proliferation.

Technical Details

Experimental assays have demonstrated that CP-673451 effectively inhibits PDGF-BB-stimulated autophosphorylation with an IC₅₀ value around 1 nmol/L . The specificity of CP-673451 against other kinases has been validated through extensive profiling studies.

Mechanism of Action

Process

The mechanism by which CP-673451 exerts its effects involves several steps:

  1. Binding to PDGF Receptors: The compound competes with ATP for binding at the receptor's active site.
  2. Inhibition of Signal Transduction: This binding prevents receptor activation and subsequent downstream signaling cascades.
  3. Induction of Apoptosis: In cancer cells, this leads to reduced cellular proliferation and increased apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .

Data

Studies have shown that treatment with CP-673451 results in significant reductions in cell viability and increases in apoptosis markers in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but should be stored away from light and moisture.
  • pH Sensitivity: Stability may vary with pH; optimal conditions are usually around neutral pH.

Relevant analyses indicate that CP-673451 maintains its integrity under typical storage conditions but should be handled with care to avoid degradation .

Applications

CP-673451 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor growth and angiogenesis. Specific applications include:

  1. Cancer Treatment: Particularly in tumors where PDGF signaling is implicated, such as glioblastoma and certain sarcomas.
  2. Research Tool: Used in preclinical studies to elucidate the role of PDGF signaling in various cellular processes.
Molecular Mechanisms of PDGFR Inhibition and Downstream Signaling Modulation

Structural Basis of PDGFRα/β Kinase Domain Targeting

CP-673451 is a potent and highly selective inhibitor of platelet-derived growth factor receptors (PDGFRs), exhibiting differential binding affinity for PDGFR subtypes. It demonstrates half-maximal inhibitory concentration (IC50) values of 10 nM for PDGFRα and 1 nM for PDGFRβ, reflecting >450-fold selectivity for PDGFRβ over other kinases [1] [5]. The compound functions as a competitive ATP antagonist, binding to the kinase domain's active site and preventing autophosphorylation of tyrosine residues (e.g., Tyr849 in PDGFRα and Tyr857 in PDGFRβ) [1] [3]. This binding disrupts receptor dimerization and subsequent activation, which is essential for downstream signal transduction. Structural analyses reveal that CP-673451 achieves specificity through interactions with hydrophobic pockets and hinge regions unique to PDGFR isoforms, minimizing off-target effects on unrelated kinases like VEGF-R or FGF-R [5].

Table 1: Selectivity Profile of CP-673451

TargetIC50 (nM)Selectivity Ratio (vs. PDGFRβ)
PDGFRβ11x
PDGFRα1010x
c-Kit1,1001,100x
VEGF-R2>10,000>10,000x

Suppression of PI3K/Akt/mTOR and Ras-MAPK Pathways in Tumorigenesis

Inhibition of PDGFR by CP-673451 profoundly disrupts two critical oncogenic signaling cascades:

  • PI3K/Akt/mTOR Pathway: CP-673451 (0.5–4 µM) reduces phosphorylation of Akt (Ser473/Thr308) and downstream effectors (GSK-3β, p70S6K, S6 ribosomal protein) in non-small cell lung cancer (NSCLC) and cholangiocarcinoma (CCA) cells [1] [3]. This suppression deactivates pro-survival signals, leading to decreased cyclin D1 expression and G1/S cell-cycle arrest. In NSCLC xenografts, treatment with 40 mg/kg CP-673451 reduced tumor growth by >70% by blocking Akt-mediated metabolic reprogramming [1].
  • Ras-MAPK Pathway: CP-673451 inhibits PDGF-BB-induced phosphorylation of MEK/ERK in bladder cancer and glioblastoma models [7] [8]. This attenuates transcription of AP-1 family genes (c-Fos, c-Jun), impairing cell proliferation and motility. In transwell assays, 400 nM CP-673451 reduced invasion of A549 NSCLC cells by 85% through disruption of lamellipodia formation [1].

Table 2: Downstream Effects of PDGFR Pathway Suppression

PathwayKey Inhibited ComponentsFunctional OutcomeExperimental Evidence
PI3K/Akt/mTORp-Akt (Ser473), p-S6, p-GSK-3βImpaired cell viability; G1/S arrestIC50 = 0.49 µM in A549 cells [1]
Ras-MAPKp-MEK, p-ERK, c-FosReduced migration/invasion85% invasion reduction at 400 nM [1]

Nrf2-Mediated Antioxidant Response Attenuation and ROS Accumulation

CP-673451 exerts oxidative stress sensitization by suppressing the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In NSCLC and OV-associated cholangiocarcinoma, CP-673451 (1–5 µM) inhibits PI3K/Akt-mediated phosphorylation of Nrf2, leading to its cytoplasmic sequestration and proteasomal degradation [2] [3]. Consequently, expression of Nrf2-targeted antioxidant genes (e.g., HO-1, NQO1, GCLC) is reduced by >60%, depleting glutathione (GSH) pools and elevating intracellular reactive oxygen species (ROS) [2] [4]. ROS accumulation triggers:

  • Mitochondrial apoptosis via cytochrome c release and caspase-3/9 activation.
  • Synergy with chemotherapy: In NSCLC, CP-673451 (2.5 µM) enhanced cisplatin cytotoxicity 3.5-fold by disabling the Nrf2-mediated detoxification system [2].Notably, ROS scavengers like N-acetylcysteine (NAC) fully reverse CP-673451-induced apoptosis, confirming ROS as the effector mechanism [2].

Regulation of GSK-3α/β Phosphorylation and Senescence Induction

CP-673451 modulates glycogen synthase kinase-3 (GSK-3) activity through dual mechanisms:

  • Direct phosphorylation control: Treatment with CP-673451 (0.5–4 µM) reduces inhibitory phosphorylation of GSK-3α/β at Ser21/9 in NSCLC and rhabdomyosarcoma cells [1] [6]. Active GSK-3β then phosphorylates and destabilizes oncoproteins like β-catenin and MCL-1.
  • Senescence induction: In glioblastoma stem cells (GSCs), CP-673451 (500 nM) activates p38MAPK via DUSP1 upregulation, triggering p21-dependent senescence. This manifests as β-galactosidase-positive cells with enlarged morphology and neurite-like processes [7].Additionally, in bladder cancer stem-like cells (OV6+), CP-673451 disrupts a YAP/TEAD1/PDGF-BB autocrine loop, reducing nuclear YAP accumulation and inducing differentiation [8].

Table 3: Senescence and Differentiation Markers Modulated by CP-673451

Cell TypeMarkerChangeFunctional Outcome
Glioblastoma stem cellsDUSP1↑ 4.2-foldp38MAPK activation, neurite outgrowth [7]
Bladder CSCs (OV6+)Nuclear YAP↓ 80%Loss of self-renewal capacity [8]
NSCLC cells (A549)p21CIP1↑ 3.5-foldG1 cell-cycle arrest [1]

Compound Nomenclature

Properties

CAS Number

804551-39-1

Product Name

CP-673451

IUPAC Name

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3

InChI Key

DEEOXSOLTLIWMG-UHFFFAOYSA-N

SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.